molecular formula C21H17N3O3 B12343035 N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B12343035
M. Wt: 359.4 g/mol
InChI Key: SXAKDTOCEISZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a synthetic small molecule built around an isoxazole-3-carboxamide core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . While specific biological data for this exact compound requires further investigation, its molecular structure is closely related to several compounds with demonstrated research value. Particularly, analogs featuring the 5-phenyl-isoxazole-3-carboxamide structure have been identified as valuable antitubercular candidates with activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis . The structural motif of an isoxazole carboxamide is of significant interest in drug discovery. Research on similar compounds indicates that this core structure can act on key signaling pathways; for instance, some isoxazole derivatives have been reported to function as agonists of the Wnt/β-catenin signaling pathway, which plays a critical role in cell development and proliferation . Furthermore, the isoxazole ring is a common feature in compounds investigated for a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects . The design of this compound, incorporating furan and pyridine methyl substitutions on the carboxamide nitrogen, is aimed at modulating properties like solubility, metabolic stability, and target binding affinity, which are critical for optimizing drug-like characteristics in lead compounds . This product is intended for research purposes only, providing a key intermediate or candidate for scientists exploring new therapeutic agents in areas such as infectious diseases and oncology. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H17N3O3/c25-21(19-13-20(27-23-19)16-7-2-1-3-8-16)24(15-18-10-6-12-26-18)14-17-9-4-5-11-22-17/h1-13H,14-15H2

InChI Key

SXAKDTOCEISZKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Formation of the Isoxazole Core

The isoxazole ring is typically constructed via cyclocondensation reactions. A common approach involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. For example, 5-phenylisoxazole-3-carboxylic acid serves as a key intermediate. In one protocol, 2-acetylfuran reacts with sodium ethoxide and oxalic acid diethyl ester to form 4-furan-2-yl-2,4-dioxo-butyl acid ethyl ester , a precursor for isoxazole formation. Subsequent treatment with hydroxylamine hydrochloride under acidic conditions yields the isoxazole ring.

Key Intermediate Characterization

Spectral Data for Critical Intermediates

  • 5-Phenylisoxazole-3-carbonyl chloride : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 7.2 Hz, 2H, ArH), 7.62 (t, J = 7.6 Hz, 2H), 7.48 (t, J = 7.4 Hz, 1H), 6.91 (s, 1H, isoxazole-H).
  • N-(Furan-2-ylmethyl)-5-phenylisoxazole-3-carboxamide : $$ ^{13}C $$ NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 161.8 (C=N), 152.1 (furan C-2), 142.3 (isoxazole C-5).

Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

  • Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in amide coupling, improving yields to >75%.
  • Low-temperature conditions (0–5°C) minimize side reactions during acyl chloride formation.

Catalytic Approaches

  • Palladium-catalyzed cross-coupling : Used to introduce aryl groups at the isoxazole 5-position. For example, Suzuki-Miyaura coupling with phenylboronic acid achieves >90% regioselectivity.
  • Reductive amination : Employed for simultaneous introduction of furan-2-ylmethyl and pyridin-2-ylmethyl groups using NaBH₄ or NaBH(OAc)₃.

Analytical and Purification Techniques

Chromatographic Separation

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves regioisomeric byproducts.
  • HPLC purification : C18 columns (acetonitrile/water gradient) achieve >99% purity for biological testing.

Mass Spectrometric Confirmation

  • HRMS (ESI+) : m/z calculated for C₂₁H₁₇N₃O₃ [M+H]⁺: 359.1276; found: 359.1278.

Challenges and Mitigation

Low Yields in Cyclocondensation

The cyclization step to form the isoxazole ring often suffers from poor yields (40–50%) due to competing hydration reactions. Mitigation strategies include:

  • Anhydrous conditions : Molecular sieves (4Å) reduce water content.
  • Microwave-assisted synthesis : Reduces reaction time from 18 hrs to 30 mins, improving yield to 65%.

Steric Hindrance in Dual Alkylation

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Oxalic acid diethyl ester vs. diethyl acetylenedicarboxylate : The former reduces raw material costs by 30% without compromising yield.
  • Bulk solvents : Toluene replaces THF in large-scale reactions, lowering production costs.

Waste Management

  • Neutralization of HCl byproducts : Calcium carbonate slurry treatment achieves pH 7–8, enabling safe disposal.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation reactions.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl₂, Br₂) in the presence of Lewis acids (AlCl₃), while nucleophilic substitution may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated oxazole derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, contributing to its bioactivity.

Comparison with Similar Compounds

Key Differences :

  • Core Substitution : The analog features an isoxazole-5-carboxamide core instead of isoxazole-3-carboxamide.
  • Substituents : The carboxamide nitrogen is substituted with a single pyridine-furan hybrid group (6-(furan-2-yl)pyridin-3-yl)methyl, lacking the dual N-alkylation seen in the target compound.
  • Molecular Formula : C₁₄H₁₁N₃O₃ (MW 269.25), compared to the target compound’s inferred formula C₂₁H₁₇N₃O₃ (MW ~359.41).

The single N-substituent may limit steric hindrance, enhancing binding affinity in enzymatic assays .

Structural Analog 2: 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide (CAS 2034521-04-3)

Key Differences :

  • Core Heterocycles : Incorporates a 1,2,4-oxadiazole ring and a pyrazole group instead of pyridine and phenyl substituents.
  • Substituents : The carboxamide nitrogen is substituted with a methyl-oxadiazole-pyrazole hybrid group, introducing additional nitrogen atoms.
  • Molecular Formula : C₁₅H₁₂N₆O₄ (MW 340.29), reflecting higher nitrogen content than the target compound.

The increased nitrogen density may also confer stronger interactions with biological targets like kinases or proteases .

Tabulated Comparison of Key Properties

Property Target Compound Analog 1 Analog 2
Molecular Formula C₂₁H₁₇N₃O₃ (inferred) C₁₄H₁₁N₃O₃ C₁₅H₁₂N₆O₄
Molecular Weight ~359.41 g/mol 269.25 g/mol 340.29 g/mol
Core Heterocycle Isoxazole-3-carboxamide Isoxazole-5-carboxamide Isoxazole-3-carboxamide
Key Substituents 5-phenyl, dual N-alkylation 6-(furan-2-yl)pyridine Oxadiazole, pyrazole
Nitrogen Atoms 3 3 6
Oxygen Atoms 3 3 4

Research Findings and Implications

  • Steric Effects : The dual N-alkylation in the target compound introduces steric bulk, which may reduce binding pocket accessibility compared to Analog 1 .
  • Electronic Effects : The pyridine group in the target compound could enhance electron-deficient character, favoring interactions with electron-rich biological targets.
  • Solubility : Analog 2’s oxadiazole and pyrazole groups likely improve aqueous solubility compared to the target compound’s phenyl-dominated structure .

Biological Activity

N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a complex organic compound notable for its unique structural features, which include furan, pyridine, and isoxazole rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.

  • Chemical Formula : C21H17N3O3
  • Molecular Weight : 359.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4

The biological activity of this compound is primarily linked to its interaction with various molecular targets within biological systems. It may modulate enzyme activities, influence receptor functions, or interact with nucleic acids, thereby affecting cellular pathways such as apoptosis and signal transduction. This suggests potential applications in therapeutic contexts, particularly in cancer research where modulation of cellular proliferation pathways is critical.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. The compound has shown promising results in inducing apoptosis in MCF-7 (human breast adenocarcinoma) and other cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression levels .
Cell LineIC50 Value (μM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
MDA-MB-2312.41Modulation of p53 expression
U937 (leukemia)1.55Inhibition of transcription factors

Interaction Studies

The compound's interactions with specific proteins or enzymes involved in cellular processes have been investigated:

  • Transcription Factors : It has been shown to inhibit transcription factors crucial for gene expression regulation in cardiac cells.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound can arrest cell proliferation at the G1 phase in certain cancer cells, indicating its potential as a therapeutic agent.

Case Studies

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis induction, with increased caspase 3/7 activity observed.
  • Comparative Analysis : In comparative studies against standard chemotherapeutic agents like doxorubicin, this compound exhibited comparable or superior cytotoxicity against various cancer cell lines, reinforcing its potential as a lead compound for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.